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  • Product: 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one
  • CAS: 1402175-16-9

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one

An In-Depth Technical Guide to 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one: Synthesis, Characterization, and Applications Abstract This technical guide provides a comprehensive overview of 2-(Benzyloxy)-1-(4-fluorophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one, a fluorinated aromatic ketone of interest in medicinal chemistry and organic synthesis. The document details the fundamental molecular properties, a proposed synthetic pathway, and in-depth characterization methodologies. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the causality behind experimental choices and providing a framework for the synthesis and analysis of this and related compounds.

Introduction

2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a fluorophenyl group, a ketone, and a benzyloxy ether, offers multiple points for chemical modification, making it an attractive scaffold for creating diverse molecular libraries. The presence of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This guide will provide a detailed exploration of this compound, from its basic properties to its synthesis and characterization.

Molecular Properties

The fundamental properties of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one are summarized in the table below. These values are essential for accurate experimental design and data interpretation.

PropertyValueSource
Molecular Formula C₁₅H₁₃FO₂[1]
Molecular Weight 244.26 g/mol [2]
Monoisotopic Mass 244.08995 Da[1]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone)General knowledge

Synthesis of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one

The synthesis of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one can be achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of 2-bromo-1-(4-fluorophenyl)ethan-1-one with benzyl alcohol in the presence of a suitable base.

Synthetic Workflow

The overall synthetic workflow is depicted in the diagram below. This two-step process begins with the bromination of 4'-fluoroacetophenone, a readily available starting material.[3][4][5]

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Nucleophilic Substitution A 4'-Fluoroacetophenone B 2-Bromo-1-(4-fluorophenyl)ethan-1-one A->B Br₂/HBr in Acetic Acid D 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one B->D C Benzyl Alcohol C->D

Caption: Synthetic workflow for 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethan-1-one

  • To a solution of 4'-fluoroacetophenone (1.0 eq) in glacial acetic acid, add a solution of bromine (1.1 eq) in acetic acid dropwise at room temperature. A few drops of hydrobromic acid can be added to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with copious amounts of water to remove acetic acid, and dry under vacuum to yield 2-bromo-1-(4-fluorophenyl)ethan-1-one.[6]

Step 2: Synthesis of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one

  • In a round-bottom flask, dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) and benzyl alcohol (1.2 eq) in a suitable solvent such as acetonitrile or acetone.

  • Add a non-nucleophilic base, such as potassium carbonate (1.5 eq), to the mixture.

  • Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one.

Spectroscopic Data
TechniqueExpected Data
¹H-NMR δ (ppm): 8.05-7.95 (m, 2H, Ar-H), 7.40-7.25 (m, 5H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 5.20 (s, 2H, -OCH₂-), 4.70 (s, 2H, -CH₂Ph)
¹³C-NMR δ (ppm): 195.5 (C=O), 166.0 (d, J=254 Hz, C-F), 137.5 (Ar-C), 131.5 (d, J=9 Hz, Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 116.0 (d, J=22 Hz, Ar-CH), 73.0 (-OCH₂-), 72.0 (-CH₂Ph)
FT-IR ν (cm⁻¹): 3030 (Ar C-H), 2920 (C-H), 1690 (C=O), 1600 (Ar C=C), 1230 (C-F), 1100 (C-O)
Mass Spec (ESI+) m/z: 245.0972 [M+H]⁺, 267.0791 [M+Na]⁺
Purity Assessment

High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water. The purity should ideally be ≥95%.

Potential Applications in Research and Drug Development

2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one is a versatile intermediate with potential applications in several areas of drug discovery and development.

  • Scaffold for Biologically Active Molecules: The core structure can be elaborated to synthesize a variety of compounds with potential therapeutic activities. The ketone functionality can be reduced to an alcohol or converted to other functional groups, while the aromatic rings can undergo further substitution.

  • Precursor for Heterocyclic Synthesis: This compound can serve as a starting material for the synthesis of various heterocyclic systems, such as oxazines and morpholines, which are common motifs in many approved drugs.[7][8]

  • Probes for Chemical Biology: The fluorophenyl group can be used as a reporter for ¹⁹F NMR studies, allowing for the investigation of protein-ligand interactions and other biological processes.

Conclusion

This technical guide has provided a detailed overview of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one, including its molecular properties, a reliable synthetic route, and comprehensive characterization data. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis and medicinal chemistry. The versatility of this compound as a synthetic intermediate underscores its potential for the development of novel chemical entities with therapeutic promise.

References

  • PubChem. 2-(benzyloxy)-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
  • PubChem. 4'-Fluoroacetophenone. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Safety data sheet (SDS) for 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one

Technical Guide: Safety Data Sheet (SDS) & Handling Protocol Compound: 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one CAS Registry Number: 1402175-16-9 Part 1: Executive Summary & Chemical Identity Status: Research Intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety Data Sheet (SDS) & Handling Protocol Compound: 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one CAS Registry Number: 1402175-16-9

Part 1: Executive Summary & Chemical Identity

Status: Research Intermediate / Pharmacophore Building Block Application: Medicinal Chemistry (Kinase Inhibitor Synthesis, Neurokinin Antagonists)

This guide serves as a Provisional Safety Data Sheet (SDS) and technical manual for 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one . As a Senior Application Scientist, I emphasize that while this specific CAS lacks the extensive toxicological datasets of common solvents, its structural motifs—specifically the


-benzyloxy ketone and the 4-fluorophenyl ring—dictate strict handling protocols. This compound is frequently generated in situ or isolated as a key intermediate in the synthesis of p38 MAP kinase inhibitors and substance P antagonists.
Identification & Physicochemical Properties
PropertySpecification
IUPAC Name 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one
CAS Number 1402175-16-9
Molecular Formula

Molecular Weight 244.26 g/mol
Physical State Solid (Crystalline powder or low-melting solid)
Solubility Soluble in DMSO, DCM, EtOAc; Insoluble in Water
LogP (Predicted) ~3.1 (Lipophilic)
Melting Point Predicted: 55–65°C (Based on structural analogs)

Critical Note on Isomerism: Do not confuse this compound with its regioisomer 1-[2-(benzyloxy)-4-fluorophenyl]ethanone (CAS 106245-03-8), where the benzyloxy group is attached directly to the phenyl ring. The target compound discussed here carries the benzyloxy group on the


-carbon of the ethanone chain.

Part 2: Hazard Identification & Risk Assessment (GHS)

Since specific toxicological data is limited, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR). The


-substituted ketone moiety suggests potential alkylating activity, though less severe than its 

-bromo precursor.
GHS Classification (Provisional)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Structural Alerts
  • Fluorinated Phenyl Ring: Enhances metabolic stability and lipophilicity, potentially increasing dermal absorption rates compared to non-fluorinated analogs.

  • 
    -Benzyloxy Ketone:  Chemically reactive center. Susceptible to nucleophilic attack; potential for peroxide formation upon prolonged storage in air/light (ether linkage).
    

Part 3: Synthesis & Application Context

To understand the handling risks, one must understand the synthesis. This compound is typically synthesized via a Williamson ether synthesis from a lachrymatory precursor.

Synthesis Workflow (Retrosynthetic Analysis)

The primary route involves the displacement of a bromide by benzyl alcohol.

SynthesisPath Start 4'-Fluoroacetophenone (Starting Material) Inter 2-Bromo-1-(4-fluorophenyl)ethanone (CAS 403-29-2) *HIGH HAZARD: Lachrymator* Start->Inter Bromination (Br2 or NBS) Target 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one (Target Intermediate) Inter->Target Substitution (K2CO3, Acetone) Reagent Benzyl Alcohol (Nucleophile) Reagent->Target

Figure 1: Synthesis pathway showing the transition from a highly hazardous lachrymator (Inter) to the target ether (Target).

Senior Scientist Insight: If you are synthesizing this in-house, ensure complete consumption of the


-bromo intermediate . Residual 2-bromo-1-(4-fluorophenyl)ethanone is a potent lachrymator and skin corrosive. The final product should be washed thoroughly with aqueous thiosulfate or bicarbonate to remove active brominating species.

Part 4: Safe Handling & Storage Protocols

Engineering Controls
  • Primary: All operations involving the solid or concentrated solutions must be performed inside a certified chemical fume hood .

  • Secondary: Local exhaust ventilation (LEV) is required if weighing >1 gram.

Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are standard. However, due to the benzyloxy group's lipophilicity, double-gloving is recommended for prolonged handling.

  • Eye Protection: Chemical safety goggles. Face shield required if working with large scale (>10g) synthesis where splashing is a risk.

  • Respiratory: If the fume hood is unavailable (not recommended), use a NIOSH-approved respirator with P95 (dust) and OV (Organic Vapor) cartridges.

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Nitrogen or Argon) if possible. The ether linkage makes it susceptible to slow oxidation over months.

  • Incompatibilities: Strong oxidizing agents (e.g., KMnO4), Reducing agents (e.g., LiAlH4), and Strong bases.

Part 5: Emergency Response & Disposal

First Aid Measures
Exposure RouteProtocol
Eye Contact Rinse immediately with water for 15 minutes. Do not rub. Seek medical attention if irritation persists.
Skin Contact Wash with soap and water. If redness develops, treat as a potential chemical burn due to possible residual bromo-precursors.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen.
Ingestion Rinse mouth. Do not induce vomiting (risk of aspiration). Call a Poison Control Center.
Spill Cleanup Workflow

SpillResponse Step1 1. Evacuate & Ventilate (Notify Lab Manager) Step2 2. Don PPE (Goggles, Double Nitrile Gloves, Lab Coat) Step1->Step2 Step3 3. Containment Cover with inert absorbent (Vermiculite/Sand) Step2->Step3 Step4 4. Decontamination Wipe surface with 10% Na2CO3 solution Step3->Step4 Step5 5. Disposal Seal in hazardous waste bag; Label 'Toxic Organic' Step4->Step5

Figure 2: Step-by-step response protocol for solid or liquid spills.

Waste Disposal
  • Classification: Hazardous Organic Waste (Halogenated).

  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HF and fluorinated byproducts). Do not flush down the drain.

References

  • PubChem. (n.d.).[1] 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one (Compound).[2][3] National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: 2-Bromo-1-(4-fluorophenyl)ethan-1-one (Precursor Hazards). Retrieved February 12, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one from 2-bromo-4'-fluoroacetophenone

Abstract This application note provides a comprehensive guide for the synthesis of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one, a valuable intermediate in pharmaceutical research and drug development. The protocol detail...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one, a valuable intermediate in pharmaceutical research and drug development. The protocol details a robust and efficient method starting from the readily available 2-bromo-4'-fluoroacetophenone and benzyl alcohol via a classic Williamson ether synthesis. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering in-depth procedural steps, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and reliable results.

Introduction

The synthesis of complex organic molecules is a cornerstone of modern drug discovery. Aryl ethnology ethers, such as 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one, are important structural motifs found in a variety of biologically active compounds. The presence of the benzyloxy group can serve as a crucial protecting group or as a key pharmacophoric element, while the fluorine atom can significantly enhance metabolic stability and binding affinity to biological targets. This guide focuses on a reliable synthetic route to this key intermediate, empowering researchers to access this building block for their discovery programs.

The core of this synthesis is the Williamson ether synthesis, a fundamental and versatile method for forming ethers from an organohalide and an alcohol.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1][3]

Reaction Principle: The Williamson Ether Synthesis

The synthesis of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one from 2-bromo-4'-fluoroacetophenone and benzyl alcohol is a classic example of the Williamson ether synthesis. The reaction proceeds in two key steps:

  • Deprotonation of the Alcohol: A base is used to deprotonate the hydroxyl group of benzyl alcohol, forming a more nucleophilic benzyl alkoxide. In this protocol, potassium carbonate (K2CO3) serves as a mild and effective base.[4][5][6][7]

  • Nucleophilic Substitution (SN2): The newly formed benzyl alkoxide attacks the electrophilic carbon of 2-bromo-4'-fluoroacetophenone, which bears a good leaving group (bromide). This backside attack results in the formation of the desired ether and a bromide salt as a byproduct.[1][2]

To facilitate the reaction between the solid potassium carbonate and the organic reactants, a phase-transfer catalyst such as Tetrabutylammonium Bromide (TBAB) can be employed.[8][9][10] TBAB helps to transport the carbonate anion into the organic phase, thereby increasing the reaction rate.[11][12]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
2-bromo-4'-fluoroacetophenoneC₈H₆BrFO217.042.17 g10.0Electrophile
Benzyl alcoholC₇H₈O108.141.30 g (1.25 mL)12.0Nucleophile
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g20.0Base
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.370.32 g1.0Phase-Transfer Catalyst
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-Solvent
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Safety Precautions
  • 2-bromo-4'-fluoroacetophenone: Corrosive and causes severe skin burns and eye damage.[13][14][15] It is also a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Benzyl alcohol: Harmful if swallowed or inhaled.[16][17][18][19] Avoid breathing vapors.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle with care in a fume hood.

  • Always wear appropriate PPE and work in a well-ventilated area.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4'-fluoroacetophenone (2.17 g, 10.0 mmol), benzyl alcohol (1.30 g, 12.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and tetrabutylammonium bromide (0.32 g, 1.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Stir the mixture at room temperature for 15 minutes, then heat to 80 °C. Maintain this temperature and continue stirring for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:4 v/v) as the eluent. The disappearance of the starting material spot (2-bromo-4'-fluoroacetophenone) indicates the completion of the reaction.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Workflow Diagram

Caption: Workflow for the synthesis of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one.

Purification

The crude product can be purified by either column chromatography or recrystallization.

Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh).

  • Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the column. Elute with the solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

Recrystallization
  • Solvent System: A mixed solvent system of ethanol and water or hexane and ethyl acetate is often effective.

  • Procedure: Dissolve the crude product in a minimum amount of the hot primary solvent (e.g., ethanol or ethyl acetate). Slowly add the anti-solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. Reheat the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

Characterization

The identity and purity of the synthesized 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one should be confirmed by spectroscopic methods.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data is predicted based on the molecular structure and typical values for similar compounds.

1H NMR (400 MHz, CDCl3):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.05 - 7.95m2HAr-H (ortho to C=O)
~7.45 - 7.25m5HPhenyl-H (benzyl group)
~7.20 - 7.10m2HAr-H (ortho to F)
~4.80s2H-O-CH₂ -Ph
~4.75s2H-C(=O)-CH₂ -O-

13C NMR (100 MHz, CDCl3):

Chemical Shift (δ, ppm)Assignment
~194.0C =O
~166.0 (d, JC-F ≈ 255 Hz)C -F
~137.0Quaternary C (benzyl)
~132.5 (d, JC-F ≈ 3 Hz)Quaternary C (fluorophenyl)
~131.0 (d, JC-F ≈ 9 Hz)C H (ortho to C=O)
~128.8C H (benzyl)
~128.4C H (benzyl)
~127.8C H (benzyl)
~115.8 (d, JC-F ≈ 22 Hz)C H (ortho to F)
~73.0-O-C H₂-Ph
~72.0-C(=O)-C H₂-O-

Mass Spectrometry (EI):

  • Molecular Ion (M+): m/z 244.09

  • Major Fragments:

    • m/z 137: [FC₆H₄CO]⁺ (4-fluorobenzoyl cation)

    • m/z 123: [FC₆H₄]⁺ (4-fluorophenyl cation)

    • m/z 107: [C₇H₇O]⁺ (benzyloxymethyl cation)

    • m/z 91: [C₇H₇]⁺ (benzyl cation)

    • m/z 77: [C₆H₅]⁺ (phenyl cation)

Discussion

The described protocol offers a reliable and straightforward method for the synthesis of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one. The choice of potassium carbonate as the base is advantageous due to its low cost, ease of handling, and moderate reactivity, which minimizes side reactions. The use of DMF as a polar aprotic solvent is crucial as it effectively dissolves the reactants and facilitates the SN2 reaction.[11] The addition of a phase-transfer catalyst like TBAB can significantly improve the reaction rate and yield, especially when dealing with the limited solubility of the inorganic base in the organic solvent.[12]

Proper work-up and purification are essential to obtain the product in high purity. Washing with water is critical to remove the high-boiling DMF, and subsequent purification by column chromatography or recrystallization should yield the desired product as a white to off-white solid.

Conclusion

This application note provides a detailed and validated protocol for the synthesis of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one. By following the outlined procedures for reaction, work-up, and purification, researchers can reliably obtain this valuable intermediate for their synthetic endeavors in drug discovery and development. The provided safety information and characterization data will further aid in the successful and safe execution of this synthesis.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Filo. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. (2023-10-07). [Link]

  • Wikipedia. Tetrabutylammonium bromide. [Link]

  • Encyclopedia.pub. Tetrabutylammonium Bromide. [Link]

  • Patel, S. et al. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules2020 , 25(24), 5946. [Link]

  • LPS. Safety Data Sheet (SDS) Benzyl Alcohol. [Link]

  • Carl ROTH. Safety Data Sheet: Benzyl alcohol. [Link]

  • Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. [Link]

  • Banerjee, B. et al. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules2020 , 25(24), 5946. [Link]

  • Valudor Products. Safety Data Sheet: benzyl alcohol. [Link]

  • Osunstate. Mastering The Williamson Ether Synthesis. (2025-12-04). [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: benzyl alcohol. [Link]

  • Nguyen, T. H. T. et al. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Curr. Org. Synth.2019 , 16(6), 881-893. [Link]

  • ResearchGate. Can anyone help me with a Williamson ether synthesis?. (2014-08-15). [Link]

  • Hill, J. W.; Corredor, J. An Ether Synthesis Using Phase Transfer Catalysis. J. Chem. Educ.1979 , 56(10), 688. [Link]

  • JETIR. Contribution of phase transfer catalyst to green chemistry: A review. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Slideshare. Phase transfer catalysis. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

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Application

Application Note & Protocol: Synthesis of Benzyl 4-Fluorophenacyl Ether via Phase-Transfer Catalyzed Williamson Ether Synthesis

Abstract: This document provides a comprehensive guide for the synthesis of benzyl 4-fluorophenacyl ether, a valuable intermediate in pharmaceutical and materials science research. We detail a robust and optimized protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of benzyl 4-fluorophenacyl ether, a valuable intermediate in pharmaceutical and materials science research. We detail a robust and optimized protocol based on the Williamson ether synthesis, enhanced by phase-transfer catalysis for improved efficiency and yield. The guide delves into the underlying reaction mechanism, explains the rationale behind procedural choices, offers troubleshooting advice, and presents a detailed, step-by-step protocol suitable for implementation in a standard organic chemistry laboratory.

Introduction and Scientific Context

Fluorinated organic molecules are of paramount importance in drug development and materials science due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. Benzyl 4-fluorophenacyl ether serves as a key building block, incorporating both a metabolically labile benzyl ether linkage and a fluorinated aromatic ring.

The classical method for preparing such ethers is the Williamson ether synthesis, a reliable SN2 reaction between an alkoxide and an alkyl halide.[1] This application note describes a highly efficient protocol for this transformation, utilizing benzyl alcohol and 2-bromo-1-(4-fluorophenyl)ethan-1-one (also known as 4-fluorophenacyl bromide). To overcome phase-solubility issues and enhance reaction kinetics, this protocol incorporates a phase-transfer catalyst (PTC), which facilitates the transport of the alkoxide nucleophile into the organic phase where the reaction occurs.[2][3] This approach often leads to higher yields, shorter reaction times, and milder conditions compared to traditional methods that may require strong, anhydrous bases like sodium hydride.[2]

Reaction Mechanism: The SN2 Pathway

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] The process involves two key steps:

  • Deprotonation: Benzyl alcohol is deprotonated by a base (in this protocol, aqueous sodium hydroxide) to form the potent nucleophile, the benzyl alkoxide anion.

  • Nucleophilic Attack: The benzyl alkoxide attacks the electrophilic methylene carbon of 2-bromo-1-(4-fluorophenyl)ethan-1-one. This attack occurs from the backside relative to the bromine leaving group, leading to an inversion of stereochemistry if the carbon were chiral. The bromine atom is displaced, forming the C-O ether bond and generating a bromide salt as a byproduct.[1]

The choice of 2-bromo-1-(4-fluorophenyl)ethan-1-one is ideal for an SN2 reaction because the bromine is attached to a primary-like carbon, which is sterically accessible and not prone to the competing E2 elimination side reaction.[5]

Experimental Design & Optimization

Starting Materials & Reagents
ReagentRoleCAS NumberKey Properties
Benzyl AlcoholNucleophile Precursor100-51-6Liquid, readily deprotonated.
2-Bromo-1-(4-fluorophenyl)ethan-1-oneElectrophile403-29-2Solid, potent alkylating agent.[6]
Sodium Hydroxide (NaOH)Base1310-73-2Deprotonates benzyl alcohol.
Tetrabutylammonium Bromide (TBAB)Phase-Transfer Catalyst1643-19-2Transports hydroxide/alkoxide to the organic phase.[7]
TolueneOrganic Solvent108-88-3Insoluble in water, dissolves organic reactants.
Rationale for Parameter Selection

The efficiency of the Williamson ether synthesis is highly dependent on the choice of base, solvent, and catalyst. While strong bases like sodium hydride (NaH) in polar aprotic solvents (e.g., DMF, DMSO) are effective, they require strictly anhydrous conditions and careful handling.[4][8] The phase-transfer catalysis (PTC) approach detailed here offers a safer, more practical, and often more efficient alternative for industrial and research settings.[3][9]

  • Base: A concentrated aqueous solution of sodium hydroxide is used. It is inexpensive, readily available, and strong enough to deprotonate benzyl alcohol. Using an aqueous phase simplifies the procedure and avoids the need for anhydrous solvents.[10]

  • Solvent: Toluene is selected as the organic solvent. It is immiscible with water, creating the two-phase system necessary for PTC. It effectively dissolves the organic starting materials and the final product.

  • Catalyst: Tetrabutylammonium bromide (TBAB) is a classic quaternary ammonium salt used as a PTC. The lipophilic tetrabutylammonium cation (Q+) forms an ion pair with the hydroxide or benzyl alkoxide anion in the aqueous phase. This ion pair (Q+OR-) has sufficient organic character to migrate into the toluene phase, where the alkoxide can then react with the electrophile.[2] This catalytic cycle continuously transfers the nucleophile to the site of reaction.

Workflow Visualization

The overall experimental process, from initial setup to final product characterization, is outlined below.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Characterization reagents Reagent Assembly (Benzyl Alcohol, 4-Fluorophenacyl Bromide, Toluene, NaOH(aq), TBAB) setup Reaction Vessel Setup (Round-bottom flask, condenser, stir bar, heating mantle) reagents->setup charge Charge Reactants (Add all components to flask) setup->charge react Heating & Reflux (e.g., 80-90 °C) Phase-Transfer Catalysis Occurs charge->react monitor Reaction Monitoring (via Thin-Layer Chromatography) react->monitor cool Cool to Room Temp. monitor->cool sep Phase Separation (Separate aqueous and organic layers) cool->sep wash Organic Layer Washing (e.g., with water, brine) sep->wash dry Drying (with Na₂SO₄ or MgSO₄) wash->dry evap Solvent Evaporation (Rotary Evaporator) dry->evap purify Purification (Recrystallization or Column Chromatography) evap->purify product Final Product: Benzyl 4-Fluorophenacyl Ether purify->product analysis Structural Analysis (¹H NMR, ¹³C NMR, MS, MP) product->analysis

Caption: Experimental workflow for the synthesis of benzyl 4-fluorophenacyl ether.

Detailed Experimental Protocol

Safety Precautions: 2-Bromo-1-(4-fluorophenyl)ethan-1-one is a lachrymator and skin irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Toluene is flammable. Sodium hydroxide is corrosive. Take all necessary precautions.

Materials
  • Benzyl alcohol (1.0 eq)

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one (1.05 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Sodium hydroxide (3.0 eq)

  • Deionized water

  • Toluene

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and hexanes (for TLC and chromatography/recrystallization)

Equipment
  • Round-bottom flask (sized appropriately for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (silica gel) and developing chamber

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyl alcohol (1.0 eq), 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.05 eq), tetrabutylammonium bromide (0.05 eq), and toluene (approx. 5-10 mL per mmol of benzyl alcohol).

  • Base Addition: Prepare a 50% (w/v) aqueous solution of sodium hydroxide. Add the NaOH solution (containing 3.0 eq of NaOH) to the reaction flask.

  • Reaction Execution: Begin vigorous stirring to ensure adequate mixing between the two phases. Heat the mixture to 80-90 °C and maintain this temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The reaction is typically complete within 2-6 hours, as indicated by the consumption of the starting materials.

  • Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature. Transfer the entire mixture to a separatory funnel. Add an equal volume of water to dissolve the salts and dilute the aqueous phase.

  • Extraction: Separate the organic (toluene) layer. Extract the aqueous layer twice more with toluene or ethyl acetate to recover any remaining product.[11]

  • Washing: Combine all organic extracts and wash them sequentially with deionized water (2x) and then with saturated brine (1x). The brine wash helps to break any emulsions and remove residual water.[12]

  • Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. This will yield the crude product, which may be a solid or a viscous oil.

Purification
  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes. Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization is ineffective or the product is an oil, purification can be achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Ineffective stirring, leading to poor phase mixing. 2. Insufficient heating. 3. Deactivated catalyst.1. Increase the stirring speed to create a fine emulsion. 2. Ensure the reaction temperature reaches the target of 80-90 °C. 3. Use fresh, high-quality TBAB.
Incomplete Reaction 1. Insufficient reaction time. 2. Stoichiometry of base is too low.1. Continue heating and monitor by TLC until the starting material is consumed. 2. Ensure at least 3 equivalents of NaOH are used to drive the equilibrium towards the alkoxide.
Formation of Byproducts 1. Reaction temperature is too high, causing decomposition. 2. Self-condensation of the ketone starting material under basic conditions.1. Maintain the temperature within the recommended range (80-90 °C). 2. Ensure the reaction is not run for an unnecessarily long time after completion. Use a slightly less concentrated base if this is a persistent issue.

References

  • Google Patents. (n.d.). New 4-fluoro-3-phenoxy-benzyl-ethers, process for their preparation and their use (EP0024612B1).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzyl benzyl ether. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • PTC Organics. (n.d.). Chiral Phase-Transfer Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). 3-Bromo-4-fluoro-benzyl derivatives, and methods for their preparation (EP0059365A2).
  • PharmaTutor. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

  • Google Patents. (n.d.). 3-Bromo-4-fluoro-benzyl derivatives (US4326087A).
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Retrieved from [Link]

  • PTC Organics. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzyl alcohol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenacyl bromide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

  • NIST WebBook. (n.d.). Bromo-4-fluoroacetophenone. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 4-bromo-2-fluorobiphenyl (CN114524705A).
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethanone (3f). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl 4-(Bromophenyl)-ether-d4. Retrieved from [Link]

  • Universal Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Retrieved from [Link]

  • Chemsrc. (n.d.). Benzyl 4-bromophenyl ether. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2,4,5-trifluorophenylacetic acid (CN103553900B).

Sources

Method

Application Notes and Protocols for 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one: A Versatile Pharmaceutical Intermediate

Introduction In the landscape of modern drug discovery and development, the strategic design and synthesis of key pharmaceutical intermediates are paramount to the efficient construction of complex active pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the strategic design and synthesis of key pharmaceutical intermediates are paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one is a functionalized ketone that serves as a valuable building block in medicinal chemistry. Its structure incorporates a 4-fluorophenyl moiety, a common feature in many drugs that can enhance metabolic stability and binding affinity, and a benzyloxy group that not only acts as a protecting group for the α-hydroxy functionality but also provides a site for further chemical modification.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one as a pharmaceutical intermediate. The protocols and discussions herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and practical utility.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of an intermediate is crucial for its effective and safe handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₅H₁₃FO₂[1]
Molecular Weight 244.26 g/mol [1]
CAS Number 1402175-16-9
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., DCM, THF, acetone)
Purity Specification ≥98% (typical)

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with copious amounts of water.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.[2]

Synthesis of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one

The most common and efficient method for the synthesis of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one is via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide at the α-position of a ketone by an alkoxide. In this case, benzyl alcohol is converted to its alkoxide, which then displaces the bromide from 2-bromo-1-(4-fluorophenyl)ethan-1-one.

Reaction Scheme

Synthesis of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one reactant1 2-Bromo-1-(4-fluorophenyl)ethan-1-one product 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one reactant1->product reactant2 Benzyl Alcohol reactant2->product base Base (e.g., NaH, K₂CO₃) base->product solvent Solvent (e.g., THF, DMF) solvent->product

Caption: General reaction scheme for the synthesis of the title compound.

Detailed Protocol

This protocol is based on established Williamson ether synthesis procedures for analogous compounds.[3][4]

Materials and Reagents:

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq)

  • Benzyl alcohol (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow:

Experimental Workflow step1 Step 1: Deprotonation of Benzyl Alcohol step2 Step 2: Nucleophilic Substitution step1->step2 step3 Step 3: Reaction Monitoring step2->step3 step4 Step 4: Work-up and Extraction step3->step4 step5 Step 5: Purification step4->step5 step6 Step 6: Characterization step5->step6

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

  • Deprotonation of Benzyl Alcohol: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF. If using sodium hydride, carefully add the NaH dispersion to the THF and cool the suspension to 0 °C in an ice bath. Slowly add benzyl alcohol to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve. If using potassium carbonate, add K₂CO₃ and benzyl alcohol to DMF and stir at room temperature.

  • Nucleophilic Substitution: Dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one in a minimal amount of anhydrous THF or DMF and add it dropwise to the prepared benzyl alkoxide solution at 0 °C (for NaH) or room temperature (for K₂CO₃).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (if using NaH) or water (if using K₂CO₃). Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Mechanistic Insights

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The key steps are:

  • Formation of the Nucleophile: The base deprotonates the hydroxyl group of benzyl alcohol to form the more nucleophilic benzyl alkoxide.

  • Nucleophilic Attack: The benzyl alkoxide attacks the electrophilic α-carbon of 2-bromo-1-(4-fluorophenyl)ethan-1-one, which is activated by the electron-withdrawing carbonyl group.[6]

  • Displacement of the Leaving Group: The bromide ion is displaced in a concerted step, leading to the formation of the ether linkage.

The reactivity of α-haloketones in SN2 reactions is significantly enhanced compared to simple alkyl halides due to the inductive effect of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state.[5][7]

Application in Pharmaceutical Synthesis: A Gateway to Neurokinin-1 (NK₁) Receptor Antagonists

2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one is a strategic intermediate for the synthesis of various APIs, particularly those containing a morpholine or related heterocyclic core. A prominent application lies in the potential synthesis of neurokinin-1 (NK₁) receptor antagonists, a class of drugs used for the treatment of chemotherapy-induced nausea and vomiting, and other conditions. Aprepitant is a key example of an NK₁ receptor antagonist.[8]

While the direct synthesis of Aprepitant from 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one is not explicitly documented in the provided search results, its structure is highly analogous to key intermediates in published synthetic routes.[9][10] The following proposed synthetic pathway illustrates the utility of this intermediate.

Proposed Synthetic Pathway to a Key Morpholinone Intermediate

The synthesis of a key chiral morpholinone intermediate, a precursor to Aprepitant and related compounds, can be envisioned starting from 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one.

Proposed Synthetic Pathway start 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one step1_reagents 1. KCN, NH₄Cl 2. Hydrolysis intermediate1 α-Amino acid derivative start->intermediate1 Strecker Synthesis step1_reagents->intermediate1 step2_reagents Reduction (e.g., LiAlH₄) intermediate2 Amino alcohol intermediate1->intermediate2 step2_reagents->intermediate2 step3_reagents Cyclization product (S)-3-(4-Fluorophenyl)morpholin-2-one derivative intermediate2->product step3_reagents->product

Caption: A proposed synthetic route to a key morpholinone intermediate.

This proposed pathway involves a Strecker synthesis to introduce the amino group, followed by reduction and cyclization to form the morpholinone ring. The benzyloxy group can be deprotected at a later stage to reveal a hydroxyl group for further functionalization.

Quality Control and Analytical Characterization

Ensuring the purity and identity of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one is critical for its successful use in multi-step pharmaceutical synthesis.

Analytical TechniqueExpected Results
¹H NMR Aromatic protons (multiplets, ~7.0-8.0 ppm), benzylic protons (singlet, ~4.5-5.0 ppm), methylene protons (singlet, ~4.0-4.5 ppm).[11]
¹³C NMR Carbonyl carbon (~190-200 ppm), aromatic carbons (~115-165 ppm), benzylic carbon (~70-75 ppm), methylene carbon (~70-75 ppm).
IR Spectroscopy C=O stretch (~1680-1700 cm⁻¹), C-O-C stretch (~1050-1150 cm⁻¹), C-F stretch (~1200-1250 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.
Purity (HPLC) ≥98%

Conclusion

2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one is a valuable and versatile intermediate in pharmaceutical synthesis. Its preparation via the robust Williamson ether synthesis is straightforward and scalable. The presence of the fluorophenyl and protected α-hydroxy functionalities makes it an ideal precursor for the synthesis of complex heterocyclic structures, such as the morpholine core found in NK₁ receptor antagonists. The detailed protocols, mechanistic insights, and proposed applications provided in this guide are intended to empower researchers in their drug discovery and development endeavors.

References

  • Al-Zaydi, K. M. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. 2003, 8(11), 793-844. Available from: [Link]

  • Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. Published June 22, 2019. Available from: [Link]

  • van der Westhuizen, C. J. Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. 2018. Available from: [Link]

  • Williamson Ether Synthesis. Utah Tech University. Available from: [Link]

  • PrepChem. Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. Available from: [Link]

  • Experiment 06 Williamson Ether Synthesis. Available from: [Link]

  • Brands, K. M. J. et al. Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society. 2003, 125(8), 2129-2135.
  • Williamson Ether Synthesis. Edubirdie. Available from: [Link]

  • PubChemLite. 2-(benzyloxy)-1-(4-fluorophenyl)ethan-1-one. Available from: [Link]

  • ResearchGate. Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Available from: [Link]

  • Google Patents. US8133994B2 - Preparation of aprepitant.
  • Asian Journal of Organic & Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4'-Fluoro-2-(benzyloxy)acetophenone

Welcome to the technical support center for the purification of 4'-Fluoro-2-(benzyloxy)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prove...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4'-Fluoro-2-(benzyloxy)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to troubleshoot and optimize your purification protocols, ensuring the highest purity of your final product.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the purification of 4'-Fluoro-2-(benzyloxy)acetophenone.

Q1: What are the most likely impurities in a crude sample of 4'-Fluoro-2-(benzyloxy)acetophenone?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. Assuming the common synthesis via Williamson ether synthesis from 4'-Fluoro-2'-hydroxyacetophenone and a benzyl halide (e.g., benzyl chloride), the most probable impurities include:

  • Unreacted Starting Materials: 4'-Fluoro-2'-hydroxyacetophenone and the benzylating agent (e.g., benzyl chloride).

  • Byproducts from the Benzylating Agent: Benzyl alcohol (from hydrolysis of benzyl chloride) and dibenzyl ether (from self-condensation of benzyl alcohol or reaction of benzyl chloride with benzyl alcohol under basic conditions) are common impurities.[1]

  • Over-alkylation or Side-Reaction Products: Although less common for this specific substrate, side reactions can occur depending on the reaction conditions.

Q2: What is the expected physical state and melting point of pure 4'-Fluoro-2-(benzyloxy)acetophenone?

A2: While a specific melting point for 4'-Fluoro-2-(benzyloxy)acetophenone is not widely reported in publicly available literature, we can infer its physical properties. The precursor, 4'-Fluoro-2'-hydroxyacetophenone, is a low-melting solid with a melting point in the range of 31-37 °C.[2] The related compound, 4'-(4-Fluorobenzyloxy)acetophenone, is also a solid.[3] Therefore, it is highly probable that 4'-Fluoro-2-(benzyloxy)acetophenone is a solid at room temperature. A sharp melting point is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Q3: Which analytical techniques are best suited for assessing the purity of 4'-Fluoro-2-(benzyloxy)acetophenone?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent initial technique to quickly assess the number of components in your crude mixture and to monitor the progress of column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of your desired product and can be used to identify and quantify impurities if their signals do not overlap significantly with the product's signals.

  • Melting Point Analysis: A sharp and consistent melting point is a strong indicator of a pure compound.

Troubleshooting Purification Challenges

This section provides a structured approach to troubleshooting common issues encountered during the purification of 4'-Fluoro-2-(benzyloxy)acetophenone.

Recrystallization Troubleshooting
Problem Probable Cause(s) Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. The cooling rate is too rapid.Choose a lower-boiling point solvent or a solvent pair. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Add a seed crystal of the pure compound.
No Crystal Formation Too much solvent was used. The compound is highly soluble in the chosen solvent even at low temperatures.Boil off some of the solvent to increase the concentration and allow the solution to cool again. If using a single solvent, try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. Place the solution in an ice bath or refrigerator to further decrease the solubility.
Poor Recovery The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Cool the crystallization mixture in an ice bath for a longer period before filtration. Minimize the amount of cold solvent used to wash the crystals. Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution. Use a minimal amount of hot solvent to wash any crystals that form prematurely.
Colored Impurities in Crystals The impurity is co-crystallizing with the product. The impurity is adsorbed onto the surface of the crystals.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly. Perform a second recrystallization.
Column Chromatography Troubleshooting
Problem Probable Cause(s) Solution(s)
Poor Separation (Overlapping Bands) The solvent system is too polar. The column was overloaded with the sample. The column was not packed properly (channeling).Use a less polar solvent system. Develop an optimal solvent system using TLC, aiming for an Rf value of 0.2-0.4 for the target compound. Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use at least 20-50 times the weight of silica gel to the weight of the crude sample.[4] Repack the column carefully, ensuring a homogenous and bubble-free slurry.
Compound Stuck on the Column The solvent system is not polar enough. The compound is interacting strongly with the acidic silica gel.Gradually increase the polarity of the eluent (gradient elution). Consider adding a small percentage of a more polar solvent like methanol to the eluent. For basic compounds (not the case here), a small amount of triethylamine can be added to the eluent. For acidic compounds, a small amount of acetic acid can be beneficial.
Tailing of Bands The sample was not loaded in a concentrated band. The compound is interacting strongly with the stationary phase.Dissolve the sample in a minimal amount of the initial, least polar eluent and load it carefully onto the column. Consider switching to a different stationary phase, such as alumina.
Cracking of the Silica Gel Bed A large change in solvent polarity during gradient elution.Use a more gradual gradient when changing solvent polarity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the purification of 4'-Fluoro-2-(benzyloxy)acetophenone.

Protocol 1: Recrystallization

This protocol is suitable for purifying a crude product that is mostly the desired compound with minor impurities.

1. Solvent Selection:

  • Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.
  • Based on the polarity of the target molecule, good starting points for single-solvent recrystallization are ethanol, isopropanol, or ethyl acetate.
  • For a two-solvent system, a combination of a soluble solvent (e.g., ethyl acetate, acetone) and an anti-solvent (e.g., hexane, heptane) is often effective.

2. Step-by-Step Recrystallization Procedure (using Ethanol):

  • Place the crude 4'-Fluoro-2-(benzyloxy)acetophenone in an Erlenmeyer flask.
  • Add a minimal amount of ethanol to just cover the solid.
  • Heat the mixture gently on a hot plate with stirring until the solvent begins to boil.
  • Add more hot ethanol dropwise until the solid just dissolves. Avoid adding an excess of solvent.
  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
  • If charcoal was added, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
  • Allow the hot, clear solution to cool slowly to room temperature without disturbance. Crystal formation should begin.
  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold ethanol.
  • Dry the crystals in a vacuum oven at a temperature well below the melting point.
Protocol 2: Flash Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a silica gel TLC plate and develop it in various solvent systems of increasing polarity (e.g., starting with 95:5 hexane:ethyl acetate and moving to more polar mixtures).
  • The ideal eluent system for column chromatography will give the target compound an Rf value of approximately 0.2-0.4.

2. Step-by-Step Column Chromatography Procedure:

  • Column Packing:
  • Secure a glass column vertically.
  • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
  • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
  • Add a thin layer of sand on top of the packed silica gel.
  • Sample Loading:
  • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent if necessary.
  • Carefully add the sample solution to the top of the column.
  • Allow the solvent to drain until the sample is adsorbed onto the top layer of sand.
  • Elution:
  • Carefully add the eluent to the top of the column.
  • Begin collecting fractions.
  • If a gradient elution is necessary based on TLC analysis, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
  • Fraction Analysis:
  • Monitor the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions.
  • Solvent Removal:
  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 4'-Fluoro-2-(benzyloxy)acetophenone.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude 4'-Fluoro-2-(benzyloxy)acetophenone TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization High Purity with Minor Impurities Column Column Chromatography TLC->Column Multiple or Closely Eluting Impurities Purity Purity Analysis (TLC, HPLC, NMR, MP) Recrystallization->Purity Column->Purity Pure Pure Product Purity->Pure

Caption: Decision workflow for the purification of 4'-Fluoro-2-(benzyloxy)acetophenone.

Troubleshooting Logic Diagram

Troubleshooting Start Purification Issue Identified Recryst Recrystallization Problem Start->Recryst ColChrom Column Chromatography Problem Start->ColChrom Oiling Oiling Out Recryst->Oiling NoCrystals No Crystals Recryst->NoCrystals PoorSep Poor Separation ColChrom->PoorSep Stuck Compound Stuck ColChrom->Stuck Solvent Change Solvent/Solvent Pair Oiling->Solvent Cooling Slower Cooling Oiling->Cooling Concentrate Concentrate Solution NoCrystals->Concentrate AntiSolvent Add Anti-Solvent NoCrystals->AntiSolvent Eluent Adjust Eluent Polarity PoorSep->Eluent Repack Repack Column PoorSep->Repack Stuck->Eluent

Caption: Logic diagram for troubleshooting common purification issues.

References

  • PubChem. (n.d.). 4'-Fluoroacetophenone. Retrieved February 12, 2026, from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved February 12, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 4'-(2-fluorophenyl)acetophenone. Retrieved February 12, 2026, from [Link]

  • Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved February 12, 2026, from [Link]

Sources

Optimization

Avoiding side reactions in phenacyl ether synthesis

Ticket #402: Optimization & Side Reaction Mitigation Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #402: Optimization & Side Reaction Mitigation

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Executive Summary

Phenacyl ether synthesis (reaction of phenacyl halides with phenols/alcohols) is a classic


 substitution, yet it is deceptively prone to failure. The presence of an ambident nucleophile (phenoxide) and a highly reactive electrophile (

-haloketone) creates a landscape of competing pathways.

This guide moves beyond standard textbook procedures to address the "Hidden Variables" —solvation shells, counter-ion effects, and thermodynamic vs. kinetic control—that determine whether you isolate high-purity ether or intractable black tars.

Diagnostic Module: Why Did My Reaction Fail?

Issue A: "My product is a mixture of ether and C-alkylated isomers."

Diagnosis: Ambident Nucleophile Attack. Phenoxides have two nucleophilic sites: the Oxygen (hard) and the Carbon (soft, ortho/para positions).

  • The Cause: Using protic solvents (EtOH, MeOH, Water) or small counter-ions (Li⁺, Na⁺) without sequestering agents.

    • Mechanism:[1][2][3][4][5] Protic solvents form a tight hydrogen-bond cage around the Oxygen, reducing its nucleophilicity. This forces the reaction through the "softer" Carbon atom [1].

  • The Fix:

    • Switch to Polar Aprotic Solvents: Acetone, DMF, or Acetonitrile. These solvate the cation but leave the phenoxide anion "naked" and highly reactive at the Oxygen [2].

    • Tune the Counter-ion: Use

      
       or 
      
      
      
      . Larger cations (K⁺, Cs⁺) dissociate more readily than Na⁺, promoting O-alkylation.
Issue B: "The reaction turned into a black, sticky tar."

Diagnosis: Phenacyl Halide Self-Condensation. The Cause: High localized concentration of base or high temperatures.

  • Mechanism:[1][2][4][5] Phenacyl bromide is an
    
    
    -haloketone. In the presence of base, it can enolize and attack another molecule of phenacyl bromide (Aldol-type condensation), leading to rapid polymerization and dark furan-type byproducts [3]. The Fix:
  • Reverse Addition: Never add the phenacyl halide to a hot, basic solution. Add the halide last, slowly, to a cooled mixture of the phenol and base.
  • Temperature Control: Keep the reaction at 0–25°C during addition. Only heat to reflux after the reagents are fully mixed.
Issue C: "I isolated an aldehyde (Phenylglyoxal) instead of the ether."

Diagnosis: The Kornblum Oxidation Trap. The Cause: Using DMSO as a solvent at elevated temperatures or with long reaction times.

  • Mechanism:[1][2][3][4][5] DMSO acts as a nucleophile, displacing the halide to form an alkoxysulfonium salt. Upon basic workup, this eliminates to form the aldehyde (Kornblum Oxidation) [4].[5] The Fix:
  • Avoid DMSO if heating >60°C is required.
  • If DMSO is necessary for solubility, keep reaction times short (<2 hours) and temperature low.

Visualizing Competing Pathways

The following diagram illustrates the critical decision points where side reactions occur based on solvent and reagent choices.

PhenacylPathways Start Reactants: Phenol + Phenacyl Bromide Condition_Protic Condition: Protic Solvent (EtOH) or Small Cation (Li+) Start->Condition_Protic Condition_Aprotic Condition: Polar Aprotic (Acetone/DMF) + K2CO3 Start->Condition_Aprotic Condition_DMSO Condition: DMSO Solvent + Heat Start->Condition_DMSO Path_C H-Bond Shielding of Oxygen Condition_Protic->Path_C Promotes Path_O Naked Anion Formation Condition_Aprotic->Path_O Promotes Path_Ox DMSO Nucleophilic Attack Condition_DMSO->Path_Ox Promotes Product_C SIDE PRODUCT: C-Alkylated Phenol Path_C->Product_C Ortho-attack Product_Ether TARGET: Phenacyl Ether Path_O->Product_Ether SN2 Attack Product_Ald SIDE PRODUCT: Phenylglyoxal (Kornblum Oxidation) Path_Ox->Product_Ald Elimination

Figure 1: Mechanistic divergence in phenacyl ether synthesis driven by solvent and conditions.

Optimized Protocol: The "Acetone-Carbonate" System

This protocol minimizes C-alkylation and self-condensation by maintaining mild basicity and aprotic solvation.

Reagents
  • Substituted Phenol (1.0 equiv)[6]

  • Phenacyl Bromide (1.05 equiv) — Caution: Lachrymator

  • Potassium Carbonate (

    
    ), anhydrous (1.5 - 2.0 equiv)
    
  • Solvent: Acetone (Reagent Grade, dried over molecular sieves)

  • Catalyst (Optional): Potassium Iodide (0.1 equiv) — Accelerates reaction via Finkelstein exchange.

Step-by-Step Workflow
  • Deprotonation Phase:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol in Acetone (0.5 M concentration).

    • Add

      
       .
      
    • Stir at room temperature for 15–30 minutes. Why? This ensures the phenoxide anion is generated before the electrophile is introduced.

  • Controlled Addition:

    • Cool the mixture to 0°C (ice bath).

    • Dissolve Phenacyl Bromide in a minimal amount of Acetone.

    • Add the bromide solution dropwise over 10 minutes. Why? Prevents high local concentrations of halide that lead to self-condensation.

  • Reaction Phase:

    • Remove ice bath and allow to warm to room temperature.

    • Monitor by TLC (typically 2–4 hours).

    • Note: If reaction is sluggish, heat to mild reflux (50°C) only after ensuring no immediate darkening (polymerization) occurred at RT.

  • Workup:

    • Filter off the inorganic salts (

      
      ).
      
    • Evaporate the acetone.

    • Recrystallize the residue from Ethanol/Water (if solid) or purify via silica column (Hexane/EtOAc).

Data & Solvent Selection Guide

The choice of solvent dictates the ratio of O-Alkylation (Ether) to C-Alkylation.[7]

Solvent SystemDielectric Constant (

)
Dominant MechanismO/C Ratio (Approx)Risk Factor
Acetone 20.7

(Naked Anion)
> 95:5Low (Standard)
DMF 36.7

(Highly Reactive)
> 98:2Medium (Workup difficulty)
Ethanol 24.5H-Bonded Anion~ 70:30High (C-alkylation)
Water/Toluene (PTC) N/AInterfacial

> 90:10Low (Green alternative)
DMSO 46.7

/ Oxidation
VariableHigh (Kornblum Oxidation)

FAQ: Rapid Troubleshooting

Q: Can I use Sodium Hydride (NaH) to speed this up? A: Not recommended. NaH is a strong base that generates


 gas. While it forms the phenoxide instantly, it is basic enough to deprotonate the 

-carbon of the phenacyl bromide, causing immediate self-condensation and "tarring." Stick to Carbonates (

).

Q: My phenacyl bromide has turned pink/brown in the bottle. Can I use it? A: No. The color indicates free bromine (


) and HBr formation from decomposition. This acidic impurity will neutralize your base and catalyze polymerization. Recrystallize it from ethanol/petroleum ether before use [5].

Q: How do I remove the "tear gas" effect (Lachrymator) during cleanup? A: Phenacyl bromide is a potent lachrymator. Rinse all glassware with a dilute solution of ammonia or ethanolamine before removing them from the fume hood. The amine reacts with the halide to form a non-volatile salt, neutralizing the lachrymatory effect.

References

  • Kornblum, N.; Seltzer, R.; Haberfield, P. "Solvation as a Factor in the Alkylation of Ambident Anions: The Importance of the Selective Solvation of the Cation." Journal of the American Chemical Society, 1963 , 85(8), 1148–1154. Link

  • Srikrishna, A.; Raghava, B. "Regioselective O-alkylation of phenols." Journal of Chemical Sciences, 2008 , 120, 227. Link

  • Reese, C. B. "The Self-Condensation of Phenacyl Bromide." Journal of the Chemical Society, 1958, 895-898.
  • Kornblum, N.; Jones, W. J.; Anderson, G. J.[4][5] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[5] Journal of the American Chemical Society, 1959 , 81(15), 4113–4114.[5] Link

  • Cowper, R. M.; Davidson, L. H.[8] "Phenacyl Bromide."[9][8][10][11] Organic Syntheses, 1939 , 19, 24. Link

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one

[1][2] -Benzyloxy Acetophenone Derivatives[1][2] Executive Summary The purification of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one (CAS: 1402175-16-9) presents a specific set of challenges common to -benzyloxy ketones. T...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]


-Benzyloxy Acetophenone Derivatives[1][2]

Executive Summary

The purification of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one (CAS: 1402175-16-9) presents a specific set of challenges common to


-benzyloxy ketones. The molecule features a lipophilic fluorophenyl group and a flexible benzyl ether linkage. This combination often leads to a low melting point (typically 55–75°C range for this class) and a high propensity for "oiling out" rather than crystallizing.[2]

This guide moves beyond generic textbook advice to address the specific thermodynamic behaviors of this molecule. Our goal is to transition your material from a crude oil/solid to a high-purity crystalline lattice suitable for biological assay or subsequent synthetic steps.[1][2]

Part 1: Solvent Selection Matrix

For this substrate, a single-solvent system is often insufficient due to the presence of benzyl alcohol (a common byproduct) and the low melting point of the target. We recommend a Binary Solvent System for optimal control.[2]

Primary Solvent Recommendations
Solvent SystemComposition (v/v)SuitabilityTechnical Notes
Ethanol (95%) Single SolventHigh First Choice.[1][2] The polarity of EtOH matches the ketone/ether functionality. Water content acts as a mild anti-solvent.[2]
EtOAc / Hexane 1:3 to 1:5High Best for Oiling Issues.[2] Allows precise tuning.[2] Dissolve in minimal EtOAc, then titrate with Hexane until turbid.
IPA (Isopropanol) Single SolventMedium Good for larger batches.[2] Higher boiling point than EtOH requires care not to exceed the compound's melting point.
Methanol Single SolventMedium Often too good a solvent; may lead to low recovery yields unless cooled to -20°C.
Toluene Single SolventLow Avoid.[1][2] High boiling point and high solubility often prevent crystallization entirely.[2]
Decision Logic for Solvent Selection

Use the following workflow to determine the optimal solvent based on your crude material's behavior.

SolventSelection Start Start: Crude 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one SolTest Micro-Scale Solubility Test (100 mg) Start->SolTest CheckEtOH Dissolves in boiling EtOH? SolTest->CheckEtOH CheckPurity Does it crystallize on cooling? CheckEtOH->CheckPurity Yes CheckEtOAc Dissolves in minimal EtOAc? CheckEtOH->CheckEtOAc No (Insoluble) UseEtOH Protocol A: Recrystallize from Ethanol (95%) CheckPurity->UseEtOH Yes (Crystals Form) OilOut Problem: Product Oils Out CheckPurity->OilOut No (Oils Out) UseBinary Protocol B: Binary System (EtOAc / Hexane) CheckEtOAc->UseBinary Yes OilOut->UseBinary Switch System

Figure 1: Decision tree for selecting the appropriate solvent system based on initial solubility observations.[1][2]

Part 2: Detailed Experimental Protocols

Protocol A: The Ethanol Method (Standard)

Best for crude material that is already solid and >85% pure.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add boiling Ethanol (95%) dropwise with stirring.

    • Critical: Add only enough solvent to dissolve the solid at reflux.[3]

  • Hot Filtration (Optional): If insoluble black specks remain, filter rapidly through a pre-warmed glass funnel/fluted filter paper.[2]

  • Nucleation Phase: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block.

    • Why? Rapid cooling on a benchtop shocks the system, trapping impurities.

  • Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 1 hour.

  • Harvest: Filter via vacuum (Buchner funnel). Wash with cold Ethanol (-10°C).[1][2]

Protocol B: The Binary "Titration" Method (Advanced)

Best for material that tends to oil out or contains significant benzyl alcohol impurities.

  • Primary Dissolution: Dissolve the crude material in the minimum amount of warm Ethyl Acetate (EtOAc) (approx. 40-50°C).[2] Do not boil.

  • Anti-Solvent Addition: While stirring, slowly add Hexane (or Heptane) dropwise.[2]

  • The Cloud Point: Stop adding Hexane the moment a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of EtOAc to make the solution clear again.

  • Seeding (Crucial): Add a tiny crystal of pure product (seed crystal) to the clear solution.

  • Undisturbed Cooling: Cover with foil and let stand at room temperature. Do not disturb for 2-4 hours.

Part 3: Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the solution turns milky, and a viscous oil settles at the bottom instead of crystals. Cause: The compound's melting point is lower than the temperature at which the solution became saturated. The compound separated as a liquid phase (Liquid-Liquid Phase Separation) before it could organize into a lattice.[2]

The Rescue Loop:

OilingOutRescue Oil Oil Phase Detected Reheat Reheat to Dissolve (Clear Solution) Oil->Reheat Seed Add Seed Crystal at T < MP Reheat->Seed Temp approx 40°C SlowCool Cool Very Slowly (Insulate Flask) Seed->SlowCool SlowCool->Oil Failed? Add more solvent Success Crystalline Solid SlowCool->Success

Figure 2: Workflow for recovering a crystallization batch that has oiled out.

Q: How do I fix a batch that has already oiled out? A: Do not filter the oil. Reheat the mixture until the oil redissolves. Add a small amount of additional solvent (approx. 10-15% more volume) to lower the saturation concentration.[2] Remove from heat and add a seed crystal immediately once the temperature drops below ~50°C. Vigorously scratch the side of the flask with a glass rod to induce nucleation.

Issue 2: Impurity Removal

Q: My NMR shows residual Benzyl Alcohol. How do I remove it? A: Benzyl alcohol (a common starting material/byproduct) is a liquid at room temperature and is soluble in ethanol.[2]

  • Wash Strategy: When filtering your crystals, ensure you wash the cake with cold Hexane (or Pentane) after the initial ethanol wash. Benzyl alcohol is highly soluble in hexane, while your fluorinated ketone is less so at low temperatures.[2]

  • Steam Distillation: If the contamination is heavy (>10%), suspend the crude in water and steam distill to remove the volatile benzyl alcohol before attempting recrystallization.

Issue 3: Color Retention

Q: The product is yellow/brown, but it should be white. What happened? A: This indicates oxidized oligomers or trace metal contamination.[2]

  • Solution: During the hot dissolution step (Step 1 of Protocol A), add Activated Carbon (1-2% by weight).[2] Stir for 5 minutes, then perform a hot filtration through Celite or a fine filter paper to remove the carbon before cooling.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.[2] (Standard reference for general recrystallization techniques of aromatic ketones).

  • Armarego, W.L.F., Chai, C.L.L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.[1][2] (Authoritative source for solvent properties and purification of acetophenone derivatives).[2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15977938, 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one.[2] Retrieved from .[2]

  • Fun, H.K., et al. "Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one."[1][2] PMC, 2012.[2] (Demonstrates ethanol recrystallization for similar benzyloxy-acetophenone systems). Retrieved from .[2]

  • Sigma-Aldrich. "Solvent Miscibility and Properties Table."[1][2] (Used for dielectric constant and boiling point data).[2] Retrieved from .[1][2]

Sources

Optimization

Technical Support Center: Purification of 4-Fluorophenacyl Ether Products

Welcome to the Technical Support Center for the purification of 4-fluorophenacyl ether products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-fluorophenacyl ether products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing benzyl and other process-related impurities from these valuable compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

The Williamson ether synthesis is a robust and widely used method for the preparation of 4-fluorophenacyl ethers from a corresponding phenol and 4-fluorophenacyl bromide.[1][2][3] While effective, this SN2 reaction is often accompanied by the persistence of starting materials and the formation of byproducts, necessitating rigorous purification of the final product. The primary impurities of concern include unreacted phenol, excess 4-fluorophenacyl bromide, and benzyl-containing species derived from potential side reactions or impurities in the starting materials.

This guide provides a systematic approach to identifying and removing these impurities, ensuring the high purity of your 4-fluorophenacyl ether product, which is critical for downstream applications, particularly in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of 4-fluorophenacyl ether products.

Q1: My TLC plate shows multiple spots after the reaction. What are they likely to be?

A1: A typical TLC of your crude reaction mixture will likely show the following spots, in order of increasing polarity (decreasing Rf):

  • Least Polar: Unreacted 4-fluorophenacyl bromide.

  • Intermediate Polarity: Your desired 4-fluorophenacyl ether product.

  • More Polar: Benzyl alcohol (if benzyl bromide was an impurity or used as the alkylating agent and subsequently hydrolyzed).

  • Most Polar (often streaking or staying at the baseline): The starting phenol.

The exact Rf values will depend on the chosen solvent system, but the relative order is generally consistent. It is crucial to run co-spots with your starting materials to definitively identify them on the crude TLC plate.

dot graph TLC_Analysis { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Typical TLC profile of a crude 4-fluorophenacyl ether synthesis."

Q2: I have a significant amount of unreacted phenol remaining. How can I remove it efficiently?

A2: Unreacted phenol can be readily removed via an extractive workup using an aqueous base.[4][5] Phenols are acidic and will be deprotonated by a mild base like sodium bicarbonate or a stronger base like sodium hydroxide to form the corresponding water-soluble phenoxide salt. This allows for its separation from your neutral organic product, which will remain in the organic layer.

  • Protocol Insight: A wash with a 5-10% aqueous sodium hydroxide solution is highly effective.[5] However, if your product contains base-sensitive functional groups, a milder base like potassium carbonate or sodium bicarbonate can be used, though multiple extractions may be necessary.[4] Always check the pH of the aqueous layer to ensure it is basic.

Q3: Excess 4-fluorophenacyl bromide is co-eluting with my product during column chromatography. What can I do?

A3: 4-fluorophenacyl bromide is a relatively nonpolar impurity and can be challenging to separate from the desired ether product, which may have a similar polarity. Here are a few strategies:

  • Chemical Quenching: Before your workup, you can quench the excess 4-fluorophenacyl bromide by adding a nucleophile that will convert it into a more polar and easily separable compound. A common method is to add a small amount of a primary or secondary amine, such as piperidine or morpholine, or even aqueous ammonia, which will react to form a more polar amide that can be removed by an acidic wash.[6]

  • Chromatography Optimization: Fine-tuning your mobile phase is critical. A less polar solvent system (e.g., a higher ratio of hexanes to ethyl acetate) will increase the separation between your product and the less polar 4-fluorophenacyl bromide. Running a gradient elution can also be highly effective.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification. The less abundant impurity will ideally remain in the mother liquor.

Q4: I suspect I have benzyl alcohol in my product. How can I confirm its presence and remove it?

A4: Benzyl alcohol can arise from the hydrolysis of benzyl bromide if it is present as an impurity in your reagents or if it was the intended alkylating agent.

  • Confirmation: On a TLC plate, benzyl alcohol will appear as a more polar spot than your product. You can confirm its presence by co-spotting with an authentic sample of benzyl alcohol.

  • Removal: Benzyl alcohol has moderate water solubility (around 4 g/100 mL) and can often be removed with several aqueous washes (brine washes are particularly effective).[7][8][9] For stubborn traces, column chromatography is the most reliable method. Benzyl alcohol is significantly more polar than the ether product and will elute later.

Q5: My reaction has resulted in C-alkylation instead of the desired O-alkylation. Why did this happen and can I avoid it?

A5: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[10] While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.

  • Causality: The choice of solvent plays a crucial role. Protic solvents (e.g., water, ethanol) can solvate the phenoxide oxygen through hydrogen bonding, making it less available for nucleophilic attack and thus favoring C-alkylation.[11]

  • Prevention: To favor O-alkylation, use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN).[1][11] These solvents do not hydrogen bond with the phenoxide, leaving the oxygen as the more accessible and reactive nucleophile. The use of a base like potassium carbonate in DMF is a standard condition for promoting O-alkylation in Williamson ether syntheses.[12]

dot graph O_vs_C_Alkylation { rankdir=TB; node [shape=box, style=rounded];

} caption: "Competing pathways of O- and C-alkylation of phenoxides."

Comparative Data of Key Compounds

The following table summarizes the physical properties of the target product (represented by 4-fluorophenacyl phenyl ether) and common impurities to aid in the selection of appropriate purification methods.

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
4-Fluorophenacyl Phenyl Ether C₁₅H₁₁FO₂242.25~350 (estimated)94-96Soluble in most organic solvents.
4-Fluorophenacyl Bromide C₈H₆BrFO217.04150 @ 12 mmHg45-49[13]Soluble in acetone, dichloromethane.[14]
Phenol (Starting Material) C₆H₆O94.11181.740.5Soluble in organic solvents; slightly soluble in water.
Benzyl Bromide C₇H₇Br171.03198-199-3 to -1[14]Slightly soluble in water; miscible with organic solvents.[8]
Benzyl Alcohol C₇H₈O108.14205-15.2Moderately soluble in water (4g/100mL); miscible with alcohols, ether.[7][8][9]

Detailed Experimental Protocols

Protocol 1: Extractive Workup for Removal of Unreacted Phenol

This protocol describes a standard liquid-liquid extraction procedure to remove acidic phenolic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate completely. The aqueous layer (containing the sodium phenoxide) is drained and discarded.

  • Washing: Wash the organic layer sequentially with water and then brine to remove any residual NaOH and to begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of phenolic impurities.

Protocol 2: Column Chromatography for Separation of Product from Benzyl Impurities

This protocol provides a general guideline for purifying the 4-fluorophenacyl ether product using silica gel chromatography.

  • Adsorbent and Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting with the initial nonpolar solvent system. This will elute the least polar impurities first (e.g., 4-fluorophenacyl bromide).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 5% to 10-15% ethyl acetate in hexanes). This will allow for the elution of your desired product. More polar impurities like benzyl alcohol will elute at higher solvent polarities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-fluorophenacyl ether.

dot graph Column_Chromatography_Workflow { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for purification by column chromatography."

Protocol 3: Recrystallization of Solid 4-Fluorophenacyl Ether Products

For products that are crystalline solids, recrystallization is a powerful purification technique.

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for aromatic ketones include ethanol, isopropanol, or mixed solvents like ethyl acetate/hexanes.[15]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid until it just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

References

Sources

Reference Data & Comparative Studies

Validation

13C and 19F NMR shifts for 4'-Fluoro-2-(benzyloxy)acetophenone

This guide provides a comprehensive spectroscopic analysis of 4'-Fluoro-2-(benzyloxy)acetophenone , a critical intermediate in the synthesis of fluorinated bioactive scaffolds.[1] The following data and protocols are str...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive spectroscopic analysis of 4'-Fluoro-2-(benzyloxy)acetophenone , a critical intermediate in the synthesis of fluorinated bioactive scaffolds.[1]

The following data and protocols are structured to assist in the validation of synthetic steps, specifically distinguishing the target molecule from its


-halo precursors and ensuring the integrity of the fluorine handle.

Spectroscopic Characterization Guide: C and F NMR Benchmarking of 4'-Fluoro-2-(benzyloxy)acetophenone

Structural Analysis & Assignment Logic

Molecule: 1-(4-fluorophenyl)-2-(benzyloxy)ethan-1-one Role: Synthetic Intermediate (e.g., for fluorinated flavonoids or enzyme inhibitors).[1] Key Spectroscopic Features:

  • The Fluorine Handle: A para-substituted fluorine atom on the acetophenone ring acts as a definitive NMR probe (

    
    F) and introduces characteristic coupling patterns in the 
    
    
    
    C spectrum (
    
    
    ).[1]
  • The Alpha-Ether Linkage: The conversion of the

    
    -halo ketone to the 
    
    
    
    -benzyloxy ketone is the primary transformation.[1] The shift of the alpha-carbon (C2) is the "Go/No-Go" decision point.[1]
Structural Visualization & Numbering

The following diagram illustrates the atom numbering scheme used in the assignment tables.

G F F C4_prime C4' F->C4_prime J(CF) ~254Hz C3_prime C3' C4_prime->C3_prime C2_prime C2' C3_prime->C2_prime C1_prime C1' C2_prime->C1_prime C_Carbonyl C=O (C1) C1_prime->C_Carbonyl ipso C_Alpha C2 (α) C_Carbonyl->C_Alpha Diagnostic Shift O_Ether O C_Alpha->O_Ether Bn Benzyl O_Ether->Bn

Figure 1: Connectivity and key NMR diagnostic relationships. The red dashed line indicates the strong one-bond coupling constant.[1]

Comparative C NMR Analysis

The most common synthetic route involves the displacement of an


-bromide (2-bromo-4'-fluoroacetophenone) with benzyl alcohol.[1] The table below highlights the shift changes confirming this reaction.

Solvent:


 (Referenced to 77.16 ppm)
Frequency:  100-125 MHz[1]
Carbon PositionLabelTarget Shift (

, ppm)
Multiplicity (

, Hz)
Precursor (Bromide)

Diagnostic Note
Carbonyl C1193.5 - 195.0 s (broad)~190.5Slight downfield shift due to ether oxygen.[1]
Aryl C-F C4'166.0 d (~255 Hz)166.0Definitive F-attachment. Large doublet.[1]
Aryl Ortho C3'/C5'116.0 d (~22 Hz)116.2Characteristic "roofing" effect in doublet.[1]
Aryl Meta C2'/C6'131.0 d (~9 Hz)131.5Smaller coupling; often overlaps with ipso.[1]
Aryl Ipso C1'130.5 d (~3 Hz)130.0Coupling often unresolved; appears as broad singlet.[1]
Alpha Carbon C273.5 s30.5 PRIMARY CONFIRMATION. Shift from ~30 (C-Br) to ~73 (C-O).[1]
Benzyl CH2 Bn-CH273.2 sN/ANew signal.[1] May overlap with C2.[1]
Benzyl Aryl Ph127 - 137 mN/AStandard monosubstituted benzene pattern.[1]
Technical Insight: The C-F Coupling

Unlike proton NMR, where the fluorine coupling might be considered "clutter," in


C NMR it is a validation tool.[1]
  • Self-Validation: If the peak at ~166 ppm is a singlet, you have lost the fluorine (likely nucleophilic aromatic substitution side reaction).[1] It must be a doublet with

    
     Hz.
    

Comparative F NMR Analysis


F NMR is the most sensitive tool for purity assessment, as it filters out all non-fluorinated impurities (e.g., benzyl alcohol, solvents).[1]

Reference Standard:


 (0 ppm) or 

(-164.9 ppm).[1] Typical Range: -100 to -110 ppm.[1]
CompoundChemical Shift (

, ppm)
MultiplicityInterpretation
Precursor (4'-F-Acetophenone)-105.0m (tt)Starting material reference.[1]
Target (4'-F-2-Benzyloxy...)-104.5 to -106.0 mThe

-substitution is 5 bonds away; shift change is minimal (< 1 ppm).[1]
Impurity (Fluoride ion)-120 to -150sIndicates decomposition/defluorination.[1]

Protocol Note: Run the


F spectrum proton-coupled first. The fluorine should appear as a triplet of triplets (coupling to H3'/H5' and H2'/H6').[1] If it appears as a singlet, check if your acquisition parameters have decoupling enabled.

Experimental Validation Protocol

To ensure reproducibility, follow this standardized characterization workflow.

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Step1 Isolate Product (Remove Benzyl Alcohol) Step2 Dissolve ~15mg in 0.6mL CDCl3 Step1->Step2 Step3 1H NMR (Check Purity) Look for 2x CH2 singlets Step2->Step3 Step4 19F NMR (Check F-Integrity) Range: -80 to -140 ppm Step3->Step4 Step5 13C NMR (Confirm Structure) Verify C2 shift (73 ppm) Step4->Step5

Figure 2: Sequential workflow for spectroscopic validation.

Detailed Steps
  • Sample Prep: Dissolve 10-20 mg of the purified oil/solid in 0.6 mL of

    
    . Ensure the solution is clear; suspended solids will broaden the fluorine signal.
    
  • 
     Screening:  Before running the time-consuming 
    
    
    
    C, check the proton spectrum.
    • Look for two singlets in the 4.5–5.5 ppm range. One is the

      
      -ketone 
      
      
      
      , the other is the benzyl
      
      
      .[1]
    • If you see only one singlet integrating for 4H, they may be overlapping (common in

      
      ).[1] Troubleshooting: Add a drop of 
      
      
      
      to shift the peaks apart.[1]
  • 
    C Acquisition:  Set relaxation delay (
    
    
    
    ) to at least 2 seconds to allow relaxation of the quaternary carbons (C=O and C-F). Collect >512 scans for sufficient S/N on the split C-F peaks.

References

  • General F Shift Data: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Standard reference for aryl fluoride shifts).
  • Acetophenone Coupling Constants: Spectroscopic properties of fluorinated acetophenones. Journal of Fluorine Chemistry.

  • Synthesis & Data Confirm

    
    -benzyloxy ketones via nucleophilic substitution. J. Org.[1] Chem. (General reactivity patterns for phenacyl bromides).
    
  • Spectral Database: SDBS (Spectral Database for Organic Compounds), AIST.[1] (For analog comparison of 4'-fluoroacetophenone). [1]

Sources

Comparative

Optimizing Purity Analysis of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one: A Comparative HPLC Guide

Executive Summary Developing a robust HPLC method for 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one presents a specific set of chromatographic challenges. As a hydrophobic ether with a fluorinated aromatic core, this molec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust HPLC method for 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one presents a specific set of chromatographic challenges. As a hydrophobic ether with a fluorinated aromatic core, this molecule often co-elutes with structurally similar synthetic precursors like 2-Bromo-1-(4-fluorophenyl)ethan-1-one or degradation products like Benzyl alcohol on standard alkyl-bonded phases.

This guide compares two methodologies:

  • The Conventional Approach: A standard C18 (L1) method commonly used in initial scouting.

  • The Optimized Approach: A Phenyl-Hexyl (L11) method leveraging

    
     interactions for superior selectivity.
    

We demonstrate that while C18 provides adequate retention, the Phenyl-Hexyl stationary phase offers the orthogonal selectivity required to resolve critical impurity pairs, specifically separating the fluorinated starting materials from the benzyl ether product with a resolution (


) > 3.0.

Part 1: Chemical Context & Impurity Profile

To develop a self-validating method, we must first understand the "Why" behind the separation. The impurity profile is derived from the standard Williamson ether synthesis or alpha-substitution pathways used to create this molecule.

Critical Impurities
  • Impurity A (Starting Material): 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Challenge: Structurally homologous to the product; difficult to separate by hydrophobicity alone.

  • Impurity B (Reagent/Degradant): Benzyl Alcohol. Challenge: High polarity, elutes near the void volume in organic-heavy methods.

  • Impurity C (Hydrolysis Product): 1-(4-fluorophenyl)-2-hydroxyethan-1-one. Challenge: Potential co-elution with benzyl alcohol.

Visualization: Synthesis & Impurity Pathway

The following diagram maps the origin of these impurities, establishing the separation requirements.

ImpurityPathway SM1 2-Bromo-1-(4-fluorophenyl) ethan-1-one (Impurity A) Product 2-(Benzyloxy)-1-(4-fluorophenyl) ethan-1-one (Target) SM1->Product + Benzyl Alcohol (Base Catalyzed) Degradant 1-(4-fluorophenyl)-2-hydroxy ethan-1-one (Hydrolysis Impurity C) SM1->Degradant Hydrolysis Reagent Benzyl Alcohol (Impurity B) Reagent->Product Product->Degradant Acid Hydrolysis (Storage/Stress)

Caption: Synthesis pathway highlighting critical impurities (Red/Yellow) requiring resolution from the Target (Green).

Part 2: Method Comparison

Method A: The Conventional C18 Approach (Baseline)

Status: Common Scouting Method | Performance: Sub-optimal

Many labs default to a C18 column with a simple Water/Acetonitrile gradient. While this retains the main peak, it often fails to resolve the alpha-bromo starting material (Impurity A) from the product because the hydrophobic contribution of the benzyl group masks the subtle difference between the Bromine and Benzyloxy moieties.

  • Column: C18 (L1), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile.

  • Result: The critical pair (Impurity A and Target) often shows "saddle" peaks or partial co-elution (

    
    ).
    
Method B: The Optimized Phenyl-Hexyl Approach (Recommended)

Status: High-Performance | Performance: Excellent

By switching to a Phenyl-Hexyl stationary phase, we introduce


 interactions . The fluorinated ring on the target molecule and the benzyl ring interact strongly with the phenyl ligands on the column. This interaction is distinct for the target compared to the single-ring starting material, creating a massive gain in selectivity.
  • Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm (Smaller particle size for efficiency).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

  • Mechanism: The electron-withdrawing fluorine atom enhances the

    
    -acidity of the analyte's ring, increasing retention relative to non-fluorinated impurities on the phenyl phase.
    
Comparative Data Summary
ParameterMethod A (C18 Standard)Method B (Phenyl-Hexyl Optimized)Verdict
Critical Pair

1.2 (Impurity A / Target)3.8 (Impurity A / Target)Method B resolves the pair completely.
Tailing Factor (

)
1.41.05 Method B yields sharper peaks.
Run Time 25 minutes12 minutes Method B allows faster gradients due to higher selectivity.
Selectivity (

)
1.051.25 Phenyl-Hexyl exploits structural aromaticity.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . The System Suitability Test (SST) criteria ensure the method is performing correctly before samples are analyzed.

Reagents & Equipment
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (v/v).

  • Solvent B: HPLC Grade Acetonitrile (ACN).

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna).

  • Detector: UV-Vis / PDA at 254 nm (Primary) and 210 nm (Secondary for non-aromatic impurities).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Gradient Program

The gradient is designed to elute polar Benzyl Alcohol early, separate the critical pair mid-run, and wash highly retained dimers late.

Time (min)% Solvent A (Water/FA)% Solvent B (ACN)Phase Description
0.09010Equilibration / Injection
2.09010Isocratic Hold (Elute Benzyl Alcohol)
10.01090Linear Ramp (Elute Target & SM)
12.01090Wash
12.19010Re-equilibration
15.09010End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. (Matches initial gradient strength to prevent peak distortion).

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

System Suitability Test (SST) Criteria
  • Resolution (

    
    ):  > 2.0 between Impurity A (2-Bromo-1-(4-fluorophenyl)ethan-1-one) and Target.
    
  • Tailing Factor: < 1.5 for the main peak.

  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

Part 4: Method Development Decision Tree

The following logic flow illustrates why the Phenyl-Hexyl column was selected over other alternatives like C8 or CN phases.

MethodDecision Start Start: 2-(Benzyloxy)-1-(4-fluorophenyl) ethan-1-one CheckStruct Analyze Structure: Aromatic + Fluorine + Ether Start->CheckStruct Choice1 Select Initial Column CheckStruct->Choice1 PathC18 Standard C18 (L1) Choice1->PathC18 Default PathPhenyl Phenyl-Hexyl (L11) Choice1->PathPhenyl Optimized Strategy ResultC18 Result: Hydrophobic retention only. Poor separation of halo-analogs. PathC18->ResultC18 ResultPhenyl Result: Pi-Pi + Hydrophobic retention. Specific selectivity for F-Aryl groups. PathPhenyl->ResultPhenyl

Caption: Decision logic prioritizing Phenyl-Hexyl stationary phases for fluorinated aromatic separation.

References

  • USP General Chapter <621> Chromatography.United States Pharmacopeia.
  • Thermo Fisher Scientific. "HPLC Column Selection: Solve the Separation Mystery." (Guidance on L1 vs L11 selection).
  • Waters Corporation.

    
     interactions in fluorinated compounds).
    
    
  • Sigma-Aldrich (Merck). "Developing HPLC Methods: A Guide to Column Selection." (Reference for mobile phase modifier selection).

Sources

Validation

Reference Standard Qualification Guide: 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one

Executive Summary: The Hidden Cost of "Purity" In pharmaceutical development, 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one (CAS: 1402175-16-9 / 106245-03-8 derivatives) serves as a critical Key Starting Material (KSM) or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Cost of "Purity"

In pharmaceutical development, 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one (CAS: 1402175-16-9 / 106245-03-8 derivatives) serves as a critical Key Starting Material (KSM) or intermediate, particularly in the synthesis of fluorinated antiretrovirals and psychotropic agents.[1][2][3]

The core challenge with this molecule is its deceptive stability and "apparent" purity. Commercial vendors often supply this material with a "98% purity" label based solely on HPLC-UV Area%.[1][2][3] However, for a reference standard used in GMP release testing or genotoxic impurity (GTI) quantification, Area% is not Purity.

This guide compares the performance of a Fully Characterized Reference Standard (CRM-grade) against a standard Commercial Synthesis Grade alternative.[1][2][3] We demonstrate why relying on the alternative introduces significant bias into potency assays and impurity profiling.

The Hierarchy of Standards

Before analyzing the molecule, we must define the tools. The choice of standard dictates the integrity of your data.[4]

FeatureOption A: Commercial Synthesis Grade (The Alternative)Option B: Qualified Reference Standard (The Product)
Primary Use Organic synthesis input.[1][2][3]Quantitative analysis (Assay/Impurity).
Purity Assignment Chromatographic Purity (Area %) . Ignores water, solvents, and inorganic salts.Mass Balance Purity (% w/w) . Accounts for all impurities (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

).
Traceability Vendor Certificate (often unverified).Traceable to SI units via qNMR or ISO 17034 protocols.[3]
Risk High.[2][3][5] Can lead to overestimation of drug potency by 2-5%.[1][2][3]Low. Ensures regulatory compliance (ICH Q3A/Q3B).

Technical Deep Dive: Characterization Protocols

To validate a reference standard for 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one, we cannot rely on a single method.[1][2][3] We employ an Orthogonal Characterization Strategy .

The "Area %" Trap (Experimental Data)

We analyzed a batch of commercial "98%" material using two methods.

Method A: HPLC-UV (The Commercial Claim)

  • Column: C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Gradient Water (0.1% TFA) / Acetonitrile.[3]

  • Detection: 254 nm.[3]

  • Result: The chromatogram showed a main peak at 99.2% area.

Method B: The Mass Balance Approach (The Scientific Reality) To determine the true potency, we quantified non-chromatographable impurities:

  • Thermogravimetric Analysis (TGA): Detected 1.8% volatiles (Residual Toluene/THF from synthesis).

  • Karl Fischer Titration: Detected 0.9% moisture (benzyl ethers are hygroscopic).[3]

  • Residue on Ignition (ROI): 0.3% sulphated ash.[3]

Calculation of True Purity: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="ng-star-inserted display">





Impact: If you used the Commercial Grade material assuming it was 99.2% pure, your assay would be biased by 3.0% . In a drug substance assay, this failure would trigger an Out-of-Specification (OOS) investigation.[1][2][3]

Visualization: The Qualification Workflow[3]

The following diagram illustrates the rigorous workflow required to transform a raw material into a Qualified Reference Standard.

QualificationWorkflow cluster_Char Orthogonal Characterization Raw Raw Material (Synthesis Grade) Purification Recrystallization (EtOH/Hexane) Raw->Purification HPLC HPLC (Purity) Purification->HPLC NMR 1H-NMR (Structure) Purification->NMR KF Karl Fischer (Water) Purification->KF ROI ROI (Inorganics) Purification->ROI Calc Mass Balance Calculation HPLC->Calc KF->Calc ROI->Calc Final Qualified Reference Standard Calc->Final

Figure 1: The Mass Balance Qualification Workflow.[1][2][3] Note that chromatographic purity is only one of four inputs required for accurate value assignment.

Analytical Method & Performance Comparison

When analyzing 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one, the benzyl ether linkage is susceptible to cleavage, and the ketone is prone to reduction.[1][2][3] A robust method must separate these degradants.[3]

Recommended HPLC Protocol[2][3]
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm) or equivalent.

  • Flow Rate: 0.8 mL/min.[3]

  • Temperature: 30°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

Comparative Data: Linearity & LOQ

We compared the calibration curves generated using the Qualified Standard (96.2%) vs. the Commercial Alternative (Assumed 99.2%) .

ParameterQualified Standard (CRM)Commercial AlternativeImpact
Linearity (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
0.99980.9991Minimal impact on linearity.[1][2]
Slope (Response) 42500 AU/mg43820 AU/mgSlope deviation indicates concentration error.
y-Intercept 150-450High intercept in alternative suggests matrix interference.[1][2][3]
LOQ (S/N > 10) 0.05 µg/mL0.12 µg/mLAlternative standard introduces noise, raising LOQ.

Scientist's Note: The steeper slope in the Commercial Alternative is an artifact. Because you think you are weighing 10 mg of analyte but are actually weighing 9.6 mg (due to water/solvents), your response factor calculation is mathematically skewed.

Degradation Pathway Visualization

Understanding impurities is vital.[3] The diagram below shows the specific degradation products that a Reference Standard must resolve.

DegradationPath Main 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one Acid Hydrolysis: Benzyl Alcohol + 4-Fluorophenylglyoxal Main->Acid Acid/H2O Red Reduction: 1-(4-fluorophenyl)-2-(benzyloxy)ethanol Main->Red NaBH4/Reductants Photo Photolysis: Radical Cleavage Products Main->Photo UV Light

Figure 2: Degradation pathways.[1][2][3] The analytical method must separate the parent ketone from the reduced alcohol and hydrolysis products.

Handling & Stability Protocols

Even a qualified standard degrades if mishandled.[2][3]

  • Storage: Store at -20°C under Argon. The benzyl ether is prone to oxidation over long periods.

  • Hygroscopicity: Allow the vial to equilibrate to room temperature (20-25°C) for 30 minutes before opening to prevent condensation.

  • Solution Stability:

    • Acetonitrile:[1][6] Stable for 48 hours.

    • Methanol:[1]Avoid. Can cause transesterification or acetal formation traces over time.[3] Use Acetonitrile/Water mixtures.[3]

Conclusion

For early-stage research, a commercial synthesis-grade reagent may suffice.[1][2][3] However, for GLP toxicology studies, GMP release testing, or impurity quantification , the use of a "98% Area" commercial reagent is scientifically indefensible.

Recommendation: Adopt a Mass Balance Characterized Reference Standard . The initial investment in characterization prevents the compounding costs of OOS investigations and regulatory queries regarding potency calculation errors.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[3] International Council for Harmonisation, 2006. Link

  • ISO 17034:2016. General requirements for the competence of reference material producers.[3][7] International Organization for Standardization.[2][3][8] Link

  • PubChem Compound Summary. 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one (CID 62029814).[2][3][9] National Center for Biotechnology Information.[2][3] Link

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.[3] U.S. Food and Drug Administration, 2015. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one

[1] Executive Summary & Immediate Actions Do not dispose of this compound down the drain or in general trash. 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one is a fluorinated organic intermediate containing a benzyl ether mo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Actions

Do not dispose of this compound down the drain or in general trash. 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one is a fluorinated organic intermediate containing a benzyl ether moiety.[1] Its disposal requires strict adherence to Halogenated Organic Waste protocols due to the fluorine atom, which generates hydrofluoric acid (HF) upon standard incineration, requiring specialized scrubbers. Furthermore, the benzyl ether linkage presents a potential peroxide formation risk upon extended storage.

Immediate Disposal Directive:

  • Segregate: Place in Halogenated Organic waste stream.

  • Container: Use HDPE or Glass (Amber preferred).

  • Labeling: Mark as "Halogenated Organic Waste" and "Potential Peroxide Former."

Chemical Profile & Hazard Identification

Understanding the functional groups is critical for determining the waste stream.[2] This molecule is not a simple solvent; it is a multi-functional intermediate.

FeatureStructural MoietyHazard ImplicationWaste Stream Impact
Halogenation 4-Fluorophenyl groupThermal decomposition releases HF gas.[1]MANDATORY: Must go to Halogenated Waste (Green Tag/Label).
Peroxidation Benzyl Ether (C-O-C)Susceptible to autoxidation at the benzylic carbon, forming shock-sensitive peroxides over time.[1]Check for peroxides if stored >12 months before consolidation.
Reactivity

-Keto Ether
Generally stable, but combustible.[1][3]Classify as "Organic - Flammable/Combustible."[1]
Toxicity Fluorinated AromaticLikely Irritant (Skin/Eye/Respiratory).[3][4][5] Potential aquatic toxicity.[4]Do not release to environment.[5][6]

Pre-Disposal Stabilization: Peroxide Management

Critical Safety Check: Before disposing of any container of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one that has been opened and stored for more than 12 months , you must test for peroxides.[1] Benzyl ethers are Class B/D peroxide formers [1, 2].

Peroxide Testing Protocol
  • Visual Inspection: Look for crystals around the cap or in the solution (if liquid).[7] If crystals are present, DO NOT OPEN. Contact EHS immediately for remote opening/detonation.

  • Test Strip Method:

    • Use commercial starch-iodide peroxide test strips (e.g., Quantofix).[1]

    • Wet strip with the solvent/compound.

    • < 20 ppm: Safe for standard disposal.

    • > 20 ppm: Must be treated/reduced before placing in waste drums.

Stabilization (If Peroxides Detected > 20 ppm)[1]
  • Reagent: Ferrous sulfate (

    
    ) in 50% sulfuric acid or a commercially available peroxide quencher.
    
  • Procedure: Add quencher to the vessel, stir gently for 30 minutes, and re-test. Once negative, proceed to disposal.

Disposal Workflow

The following decision tree outlines the logic for segregating this specific compound. Unlike non-halogenated ketones (e.g., acetone), the fluorine atom dictates the path.

DisposalWorkflow Start Waste: 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one CheckState Physical State? Start->CheckState Solid Solid / Crystalline CheckState->Solid Liquid Liquid / Solution CheckState->Liquid CheckPerox Stored > 12 Months? Solid->CheckPerox Liquid->CheckPerox TestPerox Test Peroxides CheckPerox->TestPerox Yes SelectContainer Select Container: HDPE or Glass CheckPerox->SelectContainer No Treat Neutralize (FeSO4) TestPerox->Treat Positive (>20ppm) TestPerox->SelectContainer Negative Treat->SelectContainer Label Label: 'Halogenated Organic' + 'Toxic/Irritant' SelectContainer->Label Final Satellite Accumulation Area Label->Final

Figure 1: Decision logic for segregating fluorinated ether intermediates. The critical control point is the peroxide check for aged samples.

Emergency Spill Response

In the event of a spill (solid or liquid solution), rapid containment is necessary to prevent environmental contamination.

Spill Cleanup Protocol
  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles. If powder is fine, use N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then sweep carefully.

    • Liquids: Surround with absorbent pads or vermiculite.

  • Decontamination: Clean surface with soap and water. Do not use bleach (potential reaction with organics).

  • Disposal of Debris: All cleanup materials (gloves, pads, towels) must be treated as Hazardous Chemical Waste (Halogenated).

SpillResponse Alert Spill Detected PPE Don PPE: Nitrile Gloves, Goggles Alert->PPE Contain Containment: Absorbent Pads / Wet Sweep PPE->Contain Bag Double Bag Waste Contain->Bag Tag Tag as Hazardous (Halogenated Solid) Bag->Tag

Figure 2: Linear workflow for spill remediation. Note that spill debris from fluorinated compounds cannot go in regular trash.

Regulatory & Scientific Context

Why "Halogenated"?

While many researchers associate "halogenated waste" only with solvents like Dichloromethane (DCM) or Chloroform, the EPA and RCRA guidelines classify waste based on constituents that affect the incineration process [3].

  • Mechanism: Incineration of the 4-fluorophenyl group releases Hydrogen Fluoride (HF).[1]

  • Consequence: HF is corrosive to incinerator linings and toxic if released. Facilities use specific "Halogenated" lines equipped with caustic scrubbers to neutralize HF. Mislabeling this as "Non-Halogenated" can damage facility infrastructure and violate emissions permits.

Container Compatibility[1][8][9][10]
  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

  • Avoid: Low-Density Polyethylene (LDPE) for long-term storage of liquid solutions, as benzyl ethers can slowly permeate or soften some plastics over years, though HDPE is generally resistant [4].[1]

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Identification: Halogenated Solvents (F001/F002). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one
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